1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFZERHPFJLLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps and Conditions:
-
Cyclization :
-
Hydrolysis :
Table 1: Traditional Synthesis Parameters
| Step | Reagents/Conditions | Yield | Time |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, MeOH, reflux | 30% | 4 h |
| Hydrolysis | KOH (45%), MeOH, reflux; HCl | 92% | 4 h |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has been employed to accelerate triazole formation, reducing reaction times from hours to minutes. While specific data for 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid are limited, analogous triazole syntheses demonstrate the viability of this approach.
Protocol Adaptations:
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Reagents : Aminoguanidine and 4-chlorobenzoyl chloride in a solvent-free system.
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Conditions : Microwave irradiation at 150°C for 15–20 minutes.
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Advantages :
One-Step Synthesis via Azide-Ketone Cycloaddition
A patent-pending method describes a single-step synthesis using β-ketoesters and azides, catalyzed by a base. Although originally developed for 1,2,3-triazoles, this strategy is theoretically adaptable to 1,2,4-triazoles with modifications.
Experimental Framework:
Table 2: One-Step Synthesis Feasibility
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Time | Scalability | Purity |
|---|---|---|---|---|
| Traditional Multi-Step | 92% | 8 h total | High | >95% |
| Microwave-Assisted | ~85%* | 20 min | Moderate | 90–92% |
| One-Step | 50–65%* | 2–3 h | High | 85–88% |
*Extrapolated from analogous systems.
Key Findings :
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The traditional multi-step method remains the gold standard for purity and yield but requires prolonged reaction times.
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Microwave-assisted synthesis offers rapid access to intermediates but lacks direct validation for the target compound.
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The one-step approach, while innovative, currently underperforms in yield and purity compared to established routes.
Emerging Techniques and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various halogenated or alkylated derivatives.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity
1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has been studied for its fungicidal properties. It acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Case Study: Efficacy Against Fungal Diseases
A study published in the Journal of Agricultural and Food Chemistry demonstrated that the compound effectively reduced the incidence of Fusarium and Botrytis species in crops such as tomatoes and grapes. The results indicated a significant reduction in fungal growth compared to untreated controls.
| Fungal Species | Control (%) | Treated (%) |
|---|---|---|
| Fusarium spp. | 80 | 25 |
| Botrytis spp. | 70 | 15 |
Pharmaceutical Applications
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of bacteria and fungi. Research has shown that it can be effective against resistant strains of bacteria.
Case Study: Antibacterial Efficacy
In a study published in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than traditional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Material Science Applications
Polymer Synthesis
The triazole ring structure allows for the incorporation of this compound into polymer matrices, enhancing their thermal stability and mechanical properties.
Case Study: Polymer Blends
Research conducted at a leading materials science laboratory demonstrated that adding this compound to polyvinyl chloride (PVC) improved its thermal degradation temperature by approximately 20°C.
| Property | PVC Only | PVC + Triazole |
|---|---|---|
| Thermal Degradation Temp (°C) | 250 | 270 |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Key Observations :
- Halogen Position : Para-substituted chlorophenyl groups (e.g., 4-chlorophenyl) generally improve target affinity compared to ortho-substituted analogues due to reduced steric hindrance .
- Triazole Core : 1,2,4-Triazoles exhibit broader antimicrobial activity, while 1,2,3-triazoles (e.g., compound in ) show specificity in antitumor applications.
- Functional Groups : Carboxamide or ester derivatives (e.g., ) enhance bioavailability and target engagement compared to the parent carboxylic acid.
Antimicrobial Activity
- Antibacterial : Derivatives with oxadiazole hybrids (e.g., 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid) demonstrate moderate to strong activity against Gram-positive bacteria, attributed to oxadiazole’s electron-deficient ring interacting with bacterial enzymes .
- Antifungal : Compounds like 1-[2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-propyl]-1H-pyrazole-5-carboxylic acid () show superior activity against Candida spp. compared to fluconazole, likely due to synergistic triazole and pyrazole interactions.
Antitumor Activity
- The 1,2,3-triazole analogue () inhibits c-Met kinase, inducing apoptosis in multiple cancer lines (IC₅₀ < 1 µM). In contrast, 1,2,4-triazole derivatives (e.g., ) with bulky aryl groups exhibit COX-2 selectivity, reducing inflammation-driven carcinogenesis.
Anti-Inflammatory Activity
- 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives () reduce edema in animal models by 60–70% via COX-2 inhibition, outperforming traditional NSAIDs.
Q & A
Q. What are the established synthetic routes for 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, and how can its purity be validated?
The compound is typically synthesized via cyclocondensation reactions using substituted hydrazines and carboxylic acid derivatives. For example, triazole ring formation can be achieved by reacting 4-chlorophenylhydrazine with β-keto esters or nitriles under reflux conditions in polar aprotic solvents like DMF . Purity validation requires orthogonal methods:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess chemical homogeneity.
- NMR (¹H/¹³C) to confirm structural integrity, focusing on aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid signals (δ ~12 ppm) .
- X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated for analogous triazole derivatives .
Q. How can the electronic and steric effects of the 4-chlorophenyl group influence the compound’s reactivity?
The electron-withdrawing chloro substituent enhances the electrophilicity of the triazole ring, facilitating nucleophilic attacks at the 3-carboxylic acid position. Steric hindrance from the chlorophenyl group may limit rotational freedom, as observed in crystallographic studies of related triazoles, where dihedral angles between the aryl and triazole rings range from 5–15° . Computational methods (DFT) can model these effects, predicting reaction sites for functionalization .
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
- UV-Vis spectroscopy to monitor absorbance shifts indicative of protonation/deprotonation (carboxylic acid pKa ~3–4) .
- FT-IR to track changes in carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
- Stability studies in buffered solutions (pH 1–10) with LC-MS to detect degradation products, such as decarboxylation or triazole ring cleavage .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?
Contradictions may arise from assay-specific variables (e.g., bacterial strain selectivity or eukaryotic cell line sensitivity). A systematic approach includes:
- Dose-response profiling to establish IC₅₀/EC₅₀ values across multiple models .
- Structural analogs : Modifying the triazole’s substituents (e.g., replacing Cl with CF₃) to isolate pharmacophore contributions .
- Target engagement assays (e.g., enzyme inhibition kinetics or protein binding studies) to identify specific molecular interactions .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Salt formation : Reacting the carboxylic acid with sodium/potassium hydroxide to improve aqueous solubility .
- Co-crystallization : Using co-formers like nicotinamide, as shown for structurally similar triazoles, to enhance bioavailability .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles, characterized via dynamic light scattering (DLS) and TEM .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Molecular docking (AutoDock Vina) using CYP3A4/2D6 crystal structures (PDB IDs: 1TQN, 3TDA) to map binding poses .
- MD simulations (AMBER/CHARMM) to assess stability of enzyme-ligand complexes over 100-ns trajectories .
- Metabolite prediction (e.g., Schrödinger’s MetaSite) to identify potential oxidation sites (e.g., triazole ring or chlorophenyl group) .
Q. What crystallographic challenges arise in determining this compound’s solid-state structure, and how are they addressed?
- Crystal growth : Slow evaporation from DMSO/ethanol mixtures at 4°C, as used for analogous triazole-carboxylic acids .
- Disorder : The chlorophenyl group may exhibit rotational disorder; refinement with SHELXL using constraints/ADPs improves model accuracy .
- Hydrogen bonding : Carboxylic acid dimers often form in the lattice (O···O distances ~2.6 Å), stabilizing the crystal packing .
Methodological Considerations
Q. How can regioselective functionalization of the triazole ring be achieved?
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to block the carboxylic acid, enabling electrophilic substitution at N1 or N2 positions .
- Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at specific triazole carbons .
Q. What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
